molecular formula C21H23F3N2O4S B5961910 2-ETHOXY-5-METHYL-N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE

2-ETHOXY-5-METHYL-N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE

Cat. No.: B5961910
M. Wt: 456.5 g/mol
InChI Key: MTJXMUVEEGTYCE-UHFFFAOYSA-N
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Description

2-ETHOXY-5-METHYL-N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a benzene sulfonamide core with various functional groups, including an ethoxy group, a methyl group, and a trifluoromethoxy-substituted indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-5-METHYL-N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the indole moiety and the subsequent sulfonamide linkage. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The sulfonamide linkage is then formed through a reaction between the indole derivative and a sulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-5-METHYL-N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major

Properties

IUPAC Name

2-ethoxy-5-methyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O4S/c1-4-29-19-8-5-13(2)11-20(19)31(27,28)25-10-9-16-14(3)26-18-7-6-15(12-17(16)18)30-21(22,23)24/h5-8,11-12,25-26H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJXMUVEEGTYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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